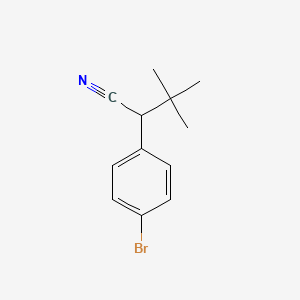
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile precursor under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in ethanol to form the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The nitrile group can be oxidized to form carboxylic acids or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
4-Bromobenzyl Bromide: Contains a bromomethyl group instead of a nitrile group.
4-Bromophenylamine: Contains an amine group instead of a nitrile group.
Uniqueness
2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C12H14BrN |
|---|---|
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,1-3H3 |
Clave InChI |
BVIVYZOVEBGYFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C#N)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















